molecular formula C9H9ClN2O2 B13883875 5-(4-Chloropyridin-3-yl)morpholin-3-one

5-(4-Chloropyridin-3-yl)morpholin-3-one

Cat. No.: B13883875
M. Wt: 212.63 g/mol
InChI Key: AIXBGBANURVCBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloropyridin-3-yl)morpholin-3-one typically involves the reaction of 4-chloropyridine with morpholine under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The process can be optimized using transition metal catalysis to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound can be achieved through eco-friendly and cost-effective processes. These methods are designed to be reproducible and robust, making them suitable for large-scale production . The use of solid-phase synthesis and intramolecular reactions are some of the advanced techniques employed in industrial settings .

Mechanism of Action

The mechanism of action of 5-(4-Chloropyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

5-(4-chloropyridin-3-yl)morpholin-3-one

InChI

InChI=1S/C9H9ClN2O2/c10-7-1-2-11-3-6(7)8-4-14-5-9(13)12-8/h1-3,8H,4-5H2,(H,12,13)

InChI Key

AIXBGBANURVCBM-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CO1)C2=C(C=CN=C2)Cl

Origin of Product

United States

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